オクタキス(ジメチルシロキシ)T8-シルセスキオキサン

概要

説明

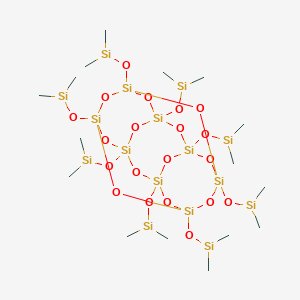

Octakis(dimethylsiloxy)-T8-silsequioxane is a polyhedral oligomeric silsesquioxane (POSS) compound with the chemical formula C16H56O20Si16. It is known for its unique cubic structure, which consists of a silicon-oxygen framework with organic groups attached to the silicon atoms. This compound is widely used in various fields due to its remarkable thermal stability, mechanical strength, and versatility in chemical modifications .

科学的研究の応用

Octakis(dimethylsiloxy)-T8-silsequioxane has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of hybrid organic-inorganic materials and nanocomposites.

Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.

Medicine: Investigated for its potential use in imaging agents and as a component in therapeutic formulations.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and mechanical properties .

作用機序

Target of Action

Octakis(dimethylsiloxy)-T8-silsequioxane, also known as Octakis(dimethylsilyloxy)octasilsesquioxane, is a type of Polyhedral Oligomeric Silsesquioxane (POSS) that has been used in the synthesis of various hybrid polymers . The primary targets of this compound are organic groups that can be functionalized as monomers in a typical polymerization .

Mode of Action

The compound interacts with its targets through a process called hydrosilylation . In this process, Octakis(dimethylsiloxy)-T8-silsequioxane is reacted with allylbenzene and 1,5-hexadiene . This reaction introduces polymerizable vinyl groups to the compound .

Biochemical Pathways

The biochemical pathways involved in the action of Octakis(dimethylsiloxy)-T8-silsequioxane are primarily related to polymerization . The compound, after being functionalized with vinyl groups, can undergo polyaddition by hydrosilylation with bis(dimethylsilyl)benzene . This results in the formation of polymers .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature , which could impact its distribution and availability in various applications.

Result of Action

The result of the action of Octakis(dimethylsiloxy)-T8-silsequioxane is the formation of polymers with moderate molecular weight that are soluble in common organic solvents . These polymers have been used in the design of nanocomposite materials and various hybrid polymers .

Action Environment

The action of Octakis(dimethylsiloxy)-T8-silsequioxane can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the hydrosilylation reactions used to functionalize the compound are typically carried out using a platinum catalyst . Additionally, the thermal behavior of silsesquioxane-based liquid crystals, which can be synthesized from the compound, has been shown to be influenced by temperature .

準備方法

Synthetic Routes and Reaction Conditions

Octakis(dimethylsiloxy)-T8-silsequioxane can be synthesized through hydrosilylation reactions. One common method involves the reaction of octakis(dimethylsiloxy)octasilsesquioxane with allylbenzene and 1,5-hexadiene in the presence of a platinum catalyst, such as Karstedt’s catalyst. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production of octakis(dimethylsilyloxy)octasilsesquioxane often involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

化学反応の分析

Types of Reactions

Octakis(dimethylsiloxy)-T8-silsequioxane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

Substitution: Replacement of functional groups on the silicon atoms with other organic groups.

Polymerization: Formation of polymers by reacting with monomers containing reactive groups.

Common Reagents and Conditions

Hydrosilylation: Allylbenzene, 1,5-hexadiene, platinum catalysts (e.g., Karstedt’s catalyst), toluene as solvent.

Substitution: Various organic halides or alkylating agents, often in the presence of phase transfer catalysts.

Polymerization: Monomers with vinyl or other polymerizable groups, often under controlled temperature and pressure

Major Products Formed

Vinyl-functionalized silsesquioxanes: Formed through hydrosilylation with allylbenzene and 1,5-hexadiene.

Polymeric materials: Formed through polymerization reactions, resulting in materials with enhanced thermal and mechanical properties.

類似化合物との比較

Similar Compounds

Octakis(trimethylsiloxy)silsesquioxane: Similar cubic structure but with trimethylsiloxy groups instead of dimethylsilyloxy groups.

Octakis(3-chloropropyl)silsesquioxane: Contains chloropropyl groups, making it more reactive in halogen exchange reactions.

Octakis(3-glycidoxypropyl)silsesquioxane: Functionalized with glycidoxypropyl groups, used in the synthesis of epoxy resins

Uniqueness

Octakis(dimethylsiloxy)-T8-silsequioxane is unique due to its combination of thermal stability, mechanical strength, and ease of functionalization. The dimethylsilyloxy groups provide a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications compared to other silsesquioxanes .

生物活性

Octakis(dimethylsiloxy)-T8-silsesquioxane (often referred to as POSS, Polyhedral Oligomeric Silsesquioxane) is a unique silsesquioxane compound characterized by its octahedral structure and significant potential in various biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and applications in biomedical fields.

Octakis(dimethylsiloxy)-T8-silsesquioxane has the following chemical characteristics:

- Molecular Formula : CHOSi

- Molecular Weight : 1017.97 g/mol

- CAS Number : 125756-69-6

The compound consists of a silicate core with eight dimethylsiloxy groups, contributing to its stability and unique properties, such as biocompatibility and tunable surface chemistry .

Synthesis Methods

The synthesis of octakis(dimethylsiloxy)-T8-silsesquioxane typically involves:

- Hydrolysis of Trialkoxysilanes : This step leads to the formation of partially condensed silsesquioxanes.

- Condensation Reactions : These reactions help in achieving the desired octahedral structure.

- Corner Capping : Functionalization can be achieved by capping unreacted corners with various organic groups to enhance specific properties .

1. Biocompatibility

Studies indicate that POSS materials exhibit excellent biocompatibility, making them suitable for various biomedical applications. For instance, POSS-based materials have been explored for drug delivery systems due to their ability to encapsulate therapeutic agents without inducing cytotoxic effects .

2. Antimicrobial Properties

Research has shown that functionalized silsesquioxanes can possess antimicrobial properties. For example, octakis(3-chloropropyl)octasilsesquioxane was reported to exhibit enhanced thermal stability and increased adsorption capacity for metal ions, which may contribute to its antimicrobial efficacy .

3. Drug Delivery Applications

POSS compounds are being investigated for their role in drug delivery systems. Their nanoscale structure allows for improved interaction with biological membranes, facilitating the transport of drugs into cells. Recent studies have highlighted their potential in photodynamic therapy (PDT), where they can enhance the efficacy of light-activated drugs .

Case Study 1: Drug Delivery Systems

A study focused on the use of POSS in drug delivery systems demonstrated that POSS-based nanoparticles could effectively deliver chemotherapeutic agents while minimizing side effects. The results indicated that these nanoparticles could enhance cellular uptake and improve therapeutic outcomes in cancer treatment .

Case Study 2: Antimicrobial Applications

Another investigation into octakis(3-chloropropyl)octasilsesquioxane showed that the functionalization with antimicrobial agents significantly improved its effectiveness against various bacterial strains. The study concluded that the incorporation of such silsesquioxanes into coatings could provide long-lasting antimicrobial surfaces in medical devices .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 1017.97 g/mol |

| Biocompatibility | High |

| Drug Delivery Efficiency | Enhanced cellular uptake |

| Antimicrobial Activity | Effective against multiple strains |

特性

InChI |

InChI=1S/C16H48O20Si16/c1-37(2)17-45-25-46(18-38(3)4)28-49(21-41(9)10)30-47(26-45,19-39(5)6)32-51(23-43(13)14)33-48(27-45,20-40(7)8)31-50(29-46,22-42(11)12)35-52(34-49,36-51)24-44(15)16/h1-16H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAADCIRFJPCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H48O20Si16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460758 | |

| Record name | AGN-PC-0LB9XL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125756-69-6 | |

| Record name | AGN-PC-0LB9XL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octakis(dimethylsiloxy)-T8-silsequioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。